Atomoxetine-d3, Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

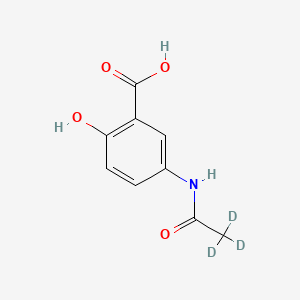

Atomoxetine-d3 hydrochloride is the deuterium labeled Atomoxetine hydrochloride . Atomoxetine hydrochloride is a potent and selective noradrenalin re-uptake inhibitor . It is used to treat attention deficit hyperactivity disorder (ADHD) . Atomoxetine may also be used for purposes not listed in this medication guide .

Molecular Structure Analysis

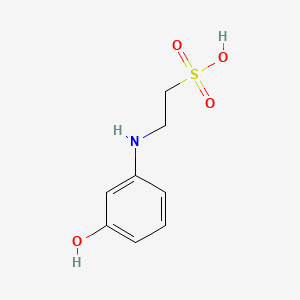

The molecular formula of Atomoxetine-d3, Hydrochloride is C17H22ClNO . The InChI representation isInChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; . The compound has a molecular weight of 294.8 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving Atomoxetine-d3, Hydrochloride are not detailed in the sources, it’s known that Atomoxetine increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression .Physical And Chemical Properties Analysis

Atomoxetine-d3, Hydrochloride has a molecular weight of 294.8 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass is 294.1578223 g/mol, and its monoisotopic mass is also 294.1578223 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications

Spectrophotometric Analysis

Atomoxetine-d3, Hydrochloride: is used in spectrophotometric methods for the quantitative analysis of atomoxetine in pharmaceutical formulations. This approach relies on charge transfer complexes with π-acceptors, providing a sensitive means to assess content uniformity and drug homogeneity in capsules .

Neuroscience Research

In neuroscience, Atomoxetine-d3, Hydrochloride serves as an internal standard for quantifying atomoxetine levels in neurological studies, particularly those related to attention-deficit hyperactivity disorder (ADHD). It aids in understanding the pharmacokinetics and pharmacodynamics of atomoxetine within the central nervous system .

Pharmacology

Atomoxetine-d3, Hydrochloride: is pivotal in pharmacological research for evaluating the therapeutic effects of atomoxetine. It’s used in clinical trials to establish the efficacy and safety profile of atomoxetine, especially in pediatric patients with ADHD .

Analytical Chemistry

In analytical chemistry, Atomoxetine-d3, Hydrochloride is utilized for developing novel analytical methods, such as spectrofluorimetric assays. These methods are essential for ensuring the quality and potency of atomoxetine in its dosage forms .

Clinical Research

Atomoxetine-d3, Hydrochloride: plays a crucial role in clinical research, particularly in the development of new formulations and dosage regimens. It helps in determining the optimal therapeutic doses and assessing the drug’s efficacy in treating comorbid conditions associated with ADHD .

Drug Development

In drug development, Atomoxetine-d3, Hydrochloride is used to create new drug formulations, such as oral films and taste-masked orally disintegrating tablets (ODTs). These innovative formulations aim to improve patient compliance and bioavailability of atomoxetine .

Toxicology

Atomoxetine-d3, Hydrochloride: is employed as a reference standard in toxicological studies to ensure the safety of atomoxetine. It’s used in various applications, from clinical toxicology to urine drug testing, forensic analysis, and isotope dilution methods .

Biochemistry

In the field of biochemistry, Atomoxetine-d3, Hydrochloride is used to study the biochemical interactions and mechanisms of atomoxetine. It helps in understanding the drug’s impact on neurotransmitter systems and its potential neuroprotective effects .

Mechanism of Action

- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .

- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .

- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .

Mode of Action

Biochemical Pathways

Safety and Hazards

properties

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-NZDFJUHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)